2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c17-11(22)9-21-15(23)13-14(12(19-21)10-5-4-8-24-10)25-16(18-13)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXECMDKGTGTAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyridazin core, followed by the introduction of the piperidin-1-yl and thiophen-2-yl groups. Common reagents used in these reactions include thionyl chloride, piperidine, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl or thiophen-2-yl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Overview
This compound features a thiazolopyridazine core, a piperidine ring, and a thiophene moiety. These structural components are crucial for its biological activity:
- Thiazolopyridazine Core : Likely interacts with biological targets such as proteins or nucleic acids.
- Piperidine Ring : Enhances binding affinity through hydrophobic interactions.
- Thiophene Moiety : Influences electronic properties and interactions with other molecules.
Research indicates that compounds with similar structural motifs exhibit notable biological activities, including:
- Antimicrobial Properties : Derivatives of thiazolopyridazine have shown effectiveness against various pathogenic bacteria, suggesting that this compound may possess comparable antimicrobial activities due to its structural similarities .
- Enzyme Inhibition : The compound is being studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, molecular docking studies have indicated promising interactions with enzymes such as α-amylase, which is relevant for diabetes management .
Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Antidiabetic Agents : Its derivatives have shown potential as inhibitors of α-amylase, which could lead to new treatments for diabetes .
- Antimicrobial Agents : Preliminary studies suggest efficacy against bacterial strains, indicating potential as an antimicrobial agent .
- Cancer Research : Compounds with similar structures have been investigated for their anticancer properties, highlighting the need for further exploration of this compound in cancer therapy .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide:
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cellular responses.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazin Derivatives
Key Findings :
Side Chain Variations
Key Findings :
- Piperidin-1-yl substituents enhance membrane permeability compared to aromatic groups (e.g., 4-chlorophenyl ).
- Acetylphenyl side chains () may improve target specificity but increase metabolic instability.
Purity and Stability
Biological Activity
The compound 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a thiazolo-pyridazine core, a piperidine ring, and a thiophene moiety. The molecular formula is with a molecular weight of 486.0 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C22H20N5O2S2 |
| Molecular Weight | 486.0 g/mol |
| CAS Number | 1105239-72-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolopyridazine Core : Cyclization of a pyridazine derivative with a thioamide.
- Introduction of the Piperidine Ring : Achieved through nucleophilic substitution reactions.
- Attachment of the Thiophene Moiety : Often accomplished via cross-coupling reactions such as Suzuki or Stille coupling .
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolo-pyridazines exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown promising results against both Gram-positive and Gram-negative bacterial strains.
- Minimum Inhibitory Concentrations (MIC) : Some derivatives demonstrated MIC values ranging from 20 to 25 μg/mL against various bacterial strains, outperforming standard antibiotics like cefazolin .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). In vitro assays have reported varying degrees of COX-I and COX-II inhibition, with certain analogs exhibiting IC50 values significantly lower than standard anti-inflammatory drugs .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of thiazolo-pyridazine derivatives against clinical strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives had an inhibition zone diameter ranging from 10 to 24 mm, correlating with MIC values between 8 and 64 μg/L .
- COX Inhibition Study : Another investigation focused on the anti-inflammatory potential of structurally related compounds. It was found that some exhibited selective COX-II inhibitory activity with IC50 values as low as 0.52 μM, indicating a strong potential for therapeutic applications in inflammation-related conditions .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what catalytic conditions optimize its formation?
The synthesis typically involves condensation reactions between thiazolidinone precursors and aromatic aldehydes using piperidine as a catalyst in ethanol under reflux. For example, heating 4-thiazolidinone derivatives with aldehydes in ethanol/piperidine (0.05–0.5 mL) at reflux for 3 hours yields the target compound after recrystallization . Piperidine acts as a base to deprotonate intermediates, accelerating cyclization.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing its purity and structural integrity?
Key methods include:
- NMR spectroscopy : To confirm regioselectivity of the thiophenyl and piperidinyl substituents.
- HPLC with UV detection : For purity assessment (Pharmacopeial standards recommend ≥95% purity for biological testing) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable.
Q. What in vitro biological assays are appropriate for evaluating its antimicrobial potential?
Standard assays include:
- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.
- Agar diffusion : For zone-of-inhibition measurements.
- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects. Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) must be included to validate assay conditions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize its synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways. For instance, ICReDD’s workflow combines computed reaction barriers with machine learning to prioritize experimental conditions (e.g., solvent, catalyst loading), reducing trial-and-error approaches by ~50% . Validate predictions with small-scale reactions before scaling.
Q. What strategies resolve contradictions between predicted biological activity (QSAR) and empirical assay results?
- Re-evaluate QSAR descriptors : Ensure parameters (e.g., logP, H-bond donors) align with assay conditions.
- Check for off-target effects : Use proteome profiling or thermal shift assays to identify unintended interactions.
- Validate assay reproducibility : Apply statistical tools (e.g., Grubbs’ test) to eliminate outlier data .
- Incorporate meta-analysis : Cross-reference PubChem BioAssay data for analogous compounds .
Q. How can a Design of Experiments (DoE) approach optimize reaction variables?
Use a fractional factorial design to screen variables (temperature, solvent polarity, catalyst ratio). For example:
Q. What advanced purification techniques isolate this compound from complex mixtures?
- Simulated moving bed (SMB) chromatography : Separates structurally similar byproducts using gradient elution.
- Crystallization engineering : Screen solvents/additives (e.g., polyethylene glycol) to enhance crystal habit and purity.
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes low-MW impurities .
Q. How should SAR studies differentiate contributions of its piperidinyl, thiophenyl, and acetamide moieties?
- Fragment replacement : Synthesize analogs lacking individual moieties (e.g., replace piperidinyl with morpholino).
- 3D-QSAR modeling : Align CoMFA/CoMSIA fields with bioactivity data to map steric/electrostatic requirements.
- Free-Wilson analysis : Quantify contributions of substituents to antimicrobial activity .
Q. What methodologies assess metabolic stability and CYP450 inhibition?
Q. How can machine learning predict physicochemical properties, and how are models validated?
- Dataset curation : Compile experimental solubility/logP data from PubChem and ChEMBL .
- Algorithm selection : Use random forests or graph neural networks (GNNs) for small-molecule prediction.
- Validation : Apply k-fold cross-validation and external test sets (e.g., FDA-approved drugs) to ensure robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
